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molecular formula C6H5BrN4 B7968617 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No. B7968617
M. Wt: 213.03 g/mol
InChI Key: WQELYFJCZLMZRB-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

A suspension of tert-butyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate (5.19 g, 16.6 mmol) in dichloromethane (150 ml) and hydrochloric acid (5N in ether, 150 ml, 750 mmol) was stirred for 18 hours at 25° C. The solvents were evaporated, the residue was suspended in water (200 ml) and adjusted to pH=14 using sodium hydroxide 32%. The precipitated solid was filtered off, washed with water 4 times and dried in vacuo affording 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine (2.39 g, 67.7&) as a light yellow solid. MS: m/z=213.0/215.1 (M+H+).
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:18]=[C:5]2[CH:6]=[C:7]([NH:10]C(=O)OC(C)(C)C)[CH:8]=[CH:9][N:4]2[N:3]=1.Cl>ClCCl>[Br:1][C:2]1[N:18]=[C:5]2[CH:6]=[C:7]([NH2:10])[CH:8]=[CH:9][N:4]2[N:3]=1

Inputs

Step One
Name
Quantity
5.19 g
Type
reactant
Smiles
BrC1=NN2C(C=C(C=C2)NC(OC(C)(C)C)=O)=N1
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 18 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water 4 times
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=NN2C(C=C(C=C2)N)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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